molecular formula C20H26O3 B009954 6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone CAS No. 19794-40-2

6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone

Cat. No.: B009954
CAS No.: 19794-40-2
M. Wt: 314.4 g/mol
InChI Key: VCCKBMBRVGBEIV-UFUZVNNQSA-N
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Description

7-Oxokaurenolide is a natural product found in plants such as Clematoclethra scandens and Mitrephora glabra It is a member of the kaurane diterpenoids, which are known for their diverse biological activities

Scientific Research Applications

7-Oxokaurenolide has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxokaurenolide typically involves the oxidation of kaurenoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods: Continuous flow processes and catalytic hydrogenation techniques could be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Oxokaurenolide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert 7-Oxokaurenolide to less oxidized forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Catalytic hydrogenation using Raney nickel.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized derivatives, while reduction can produce less oxidized forms.

Mechanism of Action

The mechanism of action of 7-Oxokaurenolide involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

    Kaurenoic Acid: A precursor to 7-Oxokaurenolide, known for its anti-inflammatory properties.

    Steviol: Another kaurane diterpenoid with sweetening properties.

    Grandiflorenic Acid: A related compound with potential anticancer activity.

Uniqueness: 7-Oxokaurenolide is unique due to its specific oxidation state and the resulting biological activities.

Properties

CAS No.

19794-40-2

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(1S,2S,5R,8R,10R,13R,17S)-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-9,12-dione

InChI

InChI=1S/C20H26O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-15H,1,4-10H2,2-3H3/t12-,13+,14-,15+,18+,19-,20+/m1/s1

InChI Key

VCCKBMBRVGBEIV-UFUZVNNQSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@H]1[C@H](C(=O)[C@]45[C@H]2CC[C@H](C4)C(=C)C5)OC3=O)C

SMILES

CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C45C2CCC(C4)C(=C)C5)OC3=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
Reactant of Route 2
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
Reactant of Route 3
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
Reactant of Route 4
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
Reactant of Route 5
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone
Reactant of Route 6
6alpha-Hydroxy-7-oxokaura-16-ene-18-oic acid lactone

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